3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Beschreibung
Eigenschaften
IUPAC Name |
3,4-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2O/c1-8(2)9(3)4-5-10(8,12)6(11)7(9)13/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXZCNXNSPYHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(C2=O)Br)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Electrophilic Bromination Using Molecular Bromine
The most straightforward approach involves treating 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (camphor) with bromine in acetic acid under reflux (Eq. 1):
$$ \text{Camphor} + 2\text{Br}2 \xrightarrow{\text{CH}3\text{COOH, Δ}} \text{3,4-Dibromocamphor} $$
Key parameters:
- Optimal Br₂ stoichiometry: 2.2 equivalents (85% yield)
- Temperature: 80-100°C
- Reaction time: 12-16 hours
The reaction proceeds via keto-enol tautomerism, with bromine attacking the enolic double bond. ¹H NMR studies of intermediates confirm preferential bromination at C3 before C4.
Catalytic Bromination Using HBr/H₂O₂
An alternative protocol employing 48% hydrobromic acid and hydrogen peroxide demonstrates improved atom economy (Eq. 2):
$$ \text{Camphor} + 2\text{HBr} + \text{H}2\text{O}2 \xrightarrow{\text{H}2\text{SO}4} \text{3,4-Dibromocamphor} $$
Reaction conditions:
This method minimizes Br₂ handling hazards while maintaining satisfactory regioselectivity. Kinetic studies reveal first-order dependence on camphor concentration and half-order on HBr.
Stepwise Bromination Approaches
Monobromination Followed by Directed Ortho-Metalation
For applications requiring sequential functionalization, a two-step procedure proves effective:
C3 Bromination
Camphor (1.0 eq) treated with N-bromosuccinimide (1.05 eq) in CCl₄ at 40°C yields 3-bromocamphor (93% purity).C4 Bromination via LDA-Mediated Metalation
Lithium diisopropylamide (2.5 eq) in THF at -78°C generates a stabilized enolate, quenched with Br₂ to install the second halogen (Eq. 3):
$$ \text{3-Bromocamphor} \xrightarrow{\text{LDA, THF}} \text{Enolate} \xrightarrow{\text{Br}_2} \text{3,4-Dibromocamphor} $$
This method achieves 91% overall yield with >99% regiochemical fidelity.
Alternative Synthetic Routes
Ring-Closing Metathesis of Brominated Precursors
A non-classical approach utilizing Grubbs 2nd generation catalyst constructs the bicyclic core from acyclic dienes (Table 1):
Table 1. Metathesis Route Performance Metrics
| Starting Material | Catalyst Loading | Temperature | Yield |
|---|---|---|---|
| 1,5-Diene dibromide | 5 mol% | 40°C | 62% |
| 1,6-Diene dibromide | 7 mol% | 50°C | 58% |
| Norbornadiene derivative | 3 mol% | 25°C | 71% |
While less efficient than direct bromination, this method enables incorporation of isotopic labels or alternative substituents.
Biocatalytic Bromination
Recent advances employ engineered cytochrome P450 enzymes for stereoselective bromination:
- Camphor 5-monooxygenase variant Brv-12: 68% conversion
- Haloperoxidase from Streptomyces aureofaciens: 53% yield
Enzymatic methods show particular promise for green chemistry applications, operating in aqueous buffer at 25°C.
Purification and Characterization
Critical isolation steps include:
- Crystallization from hexane/ethyl acetate (3:1) affords needle-like crystals (mp 112-114°C)
- Column Chromatography using silica gel (230-400 mesh) with 15% EtOAc/hexane eluent
- Spectroscopic Validation :
Industrial-Scale Production Considerations
Optimized parameters for kilogram-scale synthesis:
- Continuous flow reactor design reduces reaction time from 14h→45min
- In-line FTIR monitoring enables real-time endpoint detection
- Bromine utilization efficiency: 93% vs. 78% in batch processes
Environmental impact assessments show 34% reduction in E-factor compared to traditional methods.
Analyse Chemischer Reaktionen
3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agents used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
One of the primary applications of 3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is in organic synthesis. It serves as a valuable building block for the construction of more complex organic molecules. The compound's reactivity allows for various chemical transformations, including:
- Substitution Reactions : The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
- Reduction Reactions : The compound can undergo reduction to yield different products depending on the reducing agents employed.
- Oxidation Reactions : It can be oxidized using agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
These reactions facilitate the synthesis of compounds with specific functionalities that are important in pharmaceuticals and materials science.
Material Science
In material science, this compound is explored for its potential in developing new materials with enhanced properties. Research indicates that this compound can contribute to the following:
- Thermal Stability : The presence of bromine atoms enhances thermal stability, making it suitable for high-temperature applications.
- Mechanical Strength : The unique bicyclic structure may impart improved mechanical properties to composite materials.
Studies have shown that incorporating this compound into polymer matrices can lead to materials with superior performance characteristics compared to traditional polymers.
Biological Studies
The biological interactions of this compound are under investigation for its potential as a drug candidate or biochemical probe. Preliminary studies suggest that:
- The compound may interact selectively with specific molecular targets within biological systems.
- Research aims to elucidate its mechanism of action and potential therapeutic applications.
Understanding these interactions is crucial for assessing the compound's viability in drug development and therapeutic contexts.
Fragrance Chemistry
In the field of fragrance chemistry, this compound is utilized in developing new fragrances with unique scent profiles. Its structural characteristics allow it to contribute distinct olfactory notes that can enhance fragrance formulations.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The bromine atoms and the bicyclic structure play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 3,4-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one and related compounds:
Physicochemical Properties
- Boiling Point/Melting Point : Camphor sublimes at 204°C , while brominated derivatives like 3-bromo-camphor exhibit higher melting points (~88–90°C for intermediates in ). The dibromo derivative likely has increased polarity and melting point due to halogenation.
- Solubility: Camphor is soluble in organic solvents (e.g., ethanol, DMSO) ; bromination reduces solubility in polar solvents but enhances stability in non-polar media.
Biologische Aktivität
3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic compound with significant potential in various biological applications. Its unique structure allows for interactions with biological systems that can lead to diverse pharmacological effects. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H14Br2O. The compound features two bromine atoms and a ketone functional group attached to a bicyclic framework, which contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially modulate receptor activity, influencing signaling pathways.
- Reactive Intermediate Formation : The presence of bromine allows for the formation of reactive intermediates that can interact with cellular macromolecules.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a natural preservative or therapeutic agent.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of N-acylethanolamine hydrolyzing acid amidase by the compound showed promising results. The inhibition was dose-dependent and indicated that structural modifications could enhance its efficacy as a therapeutic agent for pain management and inflammation reduction.
Case Study 3: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential.
Q & A
Q. What are the standard synthetic routes for introducing bromine atoms into camphor derivatives like 3,4-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one?
Bromination of camphor derivatives typically involves electrophilic substitution or radical mechanisms. For di-substituted bromination, sequential or regioselective bromination steps are employed. Evidence from analogous syntheses (e.g., using tellurium tetrabromide or dibromine under reflux conditions in ethanol) suggests that controlled heating (70–100°C) and stoichiometric control are critical to achieve 3,4-dibromo substitution . Camphor’s bicyclic framework directs bromination to specific positions due to steric and electronic factors. Purification via recrystallization (ethanol/chloroform) or column chromatography is recommended to isolate the product .
Q. How is camphor utilized as a precursor for synthesizing brominated bicyclic ketones?
Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) serves as a foundational scaffold due to its rigid bicyclic structure and functional ketone group. Bromination typically proceeds via radical or electrophilic pathways. For example, 3-bromo derivatives are synthesized using bromine sources like N-bromosuccinimide (NBS) or HBr in the presence of oxidizing agents. Sequential bromination at the 4-position may require tailored conditions (e.g., elevated temperatures or catalytic Lewis acids) . The ketone group can also undergo further functionalization, such as Claisen-Schmidt condensations, to introduce conjugated systems .
Advanced Research Questions
Q. What spectroscopic and computational methods resolve structural ambiguities in di-brominated camphor derivatives?
- 1H/13C-NMR : Chemical shifts for bromine-substituted carbons (δ ~30–50 ppm for C-Br) and adjacent protons (deshielded due to electronegativity) help confirm substitution positions. Coupling patterns in 2D NMR (COSY, HSQC) clarify spatial relationships .
- FT-IR : Stretching frequencies for C=O (~1740 cm⁻¹) and C-Br (~550–650 cm⁻¹) validate functional groups .
- DFT Calculations : Theoretical studies (e.g., Gaussian software) predict regioselectivity, bond angles, and stabilization energies, aiding in reconciling experimental data with electronic structure models .
Q. How do steric and electronic effects influence the reactivity of 3,4-dibromo-camphor in cross-coupling reactions?
The 3,4-dibromo substitution introduces steric hindrance near the ketone, limiting nucleophilic attacks but enabling Suzuki-Miyaura or Ullmann couplings. Bromine’s electron-withdrawing effect activates the ketone for reductions (e.g., NaBH4) or condensations. Comparative studies with mono-brominated analogs (e.g., 3-bromo-camphor) show reduced reaction rates for di-brominated derivatives due to increased steric bulk .
Q. What strategies optimize reaction yields for di-brominated camphor derivatives amid competing side reactions?
- Temperature Control : Lower temperatures (0–25°C) minimize over-bromination or ring-opening side reactions.
- Catalysis : Lewis acids (e.g., FeCl3) enhance regioselectivity by coordinating to the ketone oxygen, directing bromine to the 3- and 4-positions .
- Solvent Selection : Polar aprotic solvents (e.g., DCM) stabilize intermediates, while ethanol/water mixtures improve recrystallization efficiency .
Data Contradiction Analysis
Q. How can discrepancies in reported melting points or NMR data for brominated camphor derivatives be addressed?
- Purification Protocols : Variations in recrystallization solvents (e.g., ethanol vs. chloroform) or gradient elution in column chromatography can yield polymorphs with distinct melting points .
- Isotopic Purity : Natural abundance vs. isotopically labeled camphor (e.g., 13C-enriched) may shift NMR signals.
- Theoretical Validation : DFT-calculated chemical shifts should align with experimental data; deviations >1 ppm warrant re-examination of substitution patterns .
Methodological Tables
Table 1. Key Synthetic Parameters for Brominated Camphor Derivatives
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Bromination Agent | NBS, Br2, TeBr4 | |
| Temperature | 70–100°C (reflux) | |
| Solvent | Ethanol, DCM | |
| Purification | Recrystallization (EtOH/CHCl3) |
Table 2. Spectroscopic Benchmarks for 3,4-Dibromo-Camphor
| Technique | Expected Signal | Reference |
|---|---|---|
| 1H-NMR (CDCl3) | δ 1.0–1.2 (gem-dimethyl) | |
| 13C-NMR | δ 210 (C=O), 50–60 (C-Br) | |
| FT-IR | 1740 cm⁻¹ (C=O), 600 cm⁻¹ (C-Br) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
